(R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate
CAS No.:
Cat. No.: VC20374344
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O4 |
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Molecular Weight | 208.21 g/mol |
IUPAC Name | methyl (2R)-2-(4-formyl-3-hydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3/t7-/m1/s1 |
Standard InChI Key | FDWYLRZOWXTGQS-SSDOTTSWSA-N |
Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)C=O)O)C(=O)OC |
Canonical SMILES | CC(C1=CC(=C(C=C1)C=O)O)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol . Its structure comprises a propanoate backbone esterified with a methyl group, while the phenyl ring at the second position bears hydroxyl (-OH) and formyl (-CHO) substituents at the 3- and 4-positions, respectively. The chiral center at the second carbon confers optical activity, making it valuable for asymmetric synthesis .
Spectroscopic and Physical Data
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Melting Point: While direct data for this compound is limited, structurally analogous compounds exhibit melting points between 64–67°C .
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Solubility: Moderate solubility in polar organic solvents (e.g., chloroform, ethyl acetate) and limited aqueous solubility .
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Optical Rotation: Specific optical rotation values remain undocumented in available literature, though its enantiomeric purity is critical for applications in chiral synthesis .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₂O₄ | |
Molecular Weight | 208.21 g/mol | |
SMILES | CC@HC(OC)=O |
Synthesis Methodologies
Chiral Synthesis Strategies
The synthesis of (R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate typically involves multi-step routes starting from phenolic precursors. A common approach includes:
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Friedel-Crafts Acylation: Introducing the propanoate side chain to a substituted benzene derivative.
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Asymmetric Catalysis: Enantioselective methods, such as enzymatic resolution or chiral auxiliaries, to establish the (R)-configuration .
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Functional Group Interconversion: Oxidation of a methyl group to the formyl moiety using reagents like pyridinium chlorochromate (PCC) .
Patent-Based Innovations
A patent describing substituted methylformyl reagents highlights methods for introducing formyl groups to aromatic systems, which could be adapted for this compound’s synthesis . Another patent on optically active 3-(4-hydroxyphenyl)propionic acids outlines enzymatic hydrolysis techniques to achieve high enantiomeric excess .
Reactivity and Functional Group Transformations
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This transformation is critical for prodrug activation or further derivatization.
Aldehyde Reactivity
The formyl group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation), enabling the construction of complex molecules.
Phenolic hydroxyl group
The hydroxyl group can undergo alkylation, acylation, or serve as a hydrogen-bond donor in supramolecular chemistry.
Comparative Analysis with Structural Analogues
Table 2: Similarity Scores of Structural Analogues
Compound | Structural Features | Similarity Score |
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Methyl 2-(4-formyl-3-hydroxyphenyl)acetate | Formyl, hydroxyl, acetate backbone | 0.98 |
Methyl 2-(4-hydroxy-3-methylphenyl)acetate | Hydroxyl, methyl substituents | 0.93 |
(R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate | Chiral center, propanoate chain | 1.00 (Reference) |
Industrial and Research Applications
Chiral Building Blocks
The compound’s enantiomeric purity makes it valuable for synthesizing optically active pharmaceuticals, such as β-blockers or NSAIDs .
Organic Synthesis Intermediate
Its reactive functional groups enable its use in constructing heterocycles, polymers, and ligands for catalysis .
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Process Optimization: Developing greener synthetic routes with higher yields and enantioselectivity.
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Drug Delivery Systems: Exploring prodrug formulations leveraging ester hydrolysis kinetics.
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